![molecular formula C16H19ClN2O B3077963 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride CAS No. 1049729-44-3](/img/structure/B3077963.png)
2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride
Overview
Description
2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride (also known as N-desmethylclobazam) is a type of benzodiazepine derivative that has been studied for its potential therapeutic applications. It is a central nervous system (CNS) depressant and anxiolytic drug, and has been studied for its pharmacological effects on the GABAergic system. N-desmethylclobazam has been used in laboratory experiments to study the effects of benzodiazepines on the brain. It has also been studied for its potential therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders.
Scientific Research Applications
Synthetic and Biological Aspects
Research highlights the synthetic strategies and the biological significance of 1,4- and 1,5-benzodiazepines, emphasizing their utility in creating pharmaceutical agents targeting diverse biological activities (Sunita Teli et al., 2023). The use of o-phenylenediamine as a precursor has been pivotal in developing novel methods for synthesizing these compounds, demonstrating their vast potential in drug research.
Pharmacological Profile and Review
Another study discusses the pharmacological and synthetic profiles of benzothiazepine derivatives, which are closely related to benzodiazepines. These compounds exhibit various biological activities, such as vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. This review underscores the structural diversity and the activity relationship of benzothiazepine and its derivatives, showcasing the chemical versatility and therapeutic potential of these compounds (N. Dighe et al., 2015).
Environmental Perspectives
Moreover, the environmental occurrence, fate, and transformation of benzodiazepines in water treatment have been explored, providing insights into the persistence and removal of these compounds during water treatment processes. This research indicates the need for comprehensive treatment strategies to mitigate the environmental impact of benzodiazepines, including those structurally related to 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride (T. Kosjek et al., 2012).
Mechanism of Action
Target of Action
The primary target of 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride is the glutamate NMDA receptor . This receptor plays a crucial role in learning and memory by regulating the strength of synapses .
Mode of Action
The compound acts as a high-affinity ligand for the NMDA receptor . It binds to the receptor and modulates its activity . This interaction can lead to changes in neural signaling and potentially influence cognitive processes .
Biochemical Pathways
The compound’s interaction with the NMDA receptor can affect various biochemical pathways. For instance, it may influence the glutamatergic system , which is involved in most aspects of normal brain function, including cognition, memory, and learning .
Pharmacokinetics
Similar compounds like tramadol have been shown to have a bioavailability of 68% when taken orally . They are metabolized in the liver via demethylation and glucuronidation . The elimination half-life is approximately 6.3 ± 1.4 hours .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its interaction with the NMDA receptor. It may lead to changes in synaptic strength, potentially influencing cognitive processes . .
properties
IUPAC Name |
4-(3-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-19-13-6-4-5-12(11-13)14-9-10-17-15-7-2-3-8-16(15)18-14;/h2-8,11,14,17-18H,9-10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHRZOHPCQEGKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC3=CC=CC=C3N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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